3-Hydroxy-7,8-dimethyl-2-phenylquinoline-4-carboxylic acid 3-Hydroxy-7,8-dimethyl-2-phenylquinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 924633-64-7
VCID: VC15901135
InChI: InChI=1S/C18H15NO3/c1-10-8-9-13-14(18(21)22)17(20)16(19-15(13)11(10)2)12-6-4-3-5-7-12/h3-9,20H,1-2H3,(H,21,22)
SMILES:
Molecular Formula: C18H15NO3
Molecular Weight: 293.3 g/mol

3-Hydroxy-7,8-dimethyl-2-phenylquinoline-4-carboxylic acid

CAS No.: 924633-64-7

Cat. No.: VC15901135

Molecular Formula: C18H15NO3

Molecular Weight: 293.3 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxy-7,8-dimethyl-2-phenylquinoline-4-carboxylic acid - 924633-64-7

Specification

CAS No. 924633-64-7
Molecular Formula C18H15NO3
Molecular Weight 293.3 g/mol
IUPAC Name 3-hydroxy-7,8-dimethyl-2-phenylquinoline-4-carboxylic acid
Standard InChI InChI=1S/C18H15NO3/c1-10-8-9-13-14(18(21)22)17(20)16(19-15(13)11(10)2)12-6-4-3-5-7-12/h3-9,20H,1-2H3,(H,21,22)
Standard InChI Key GVMNAJXKMHLKFK-UHFFFAOYSA-N
Canonical SMILES CC1=C(C2=NC(=C(C(=C2C=C1)C(=O)O)O)C3=CC=CC=C3)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound's structure consists of a quinoline core substituted at positions 2, 3, 4, 7, and 8. Key features include:

  • Position 2: A phenyl group (C₆H₅)

  • Position 3: A hydroxyl (-OH) group

  • Position 4: A carboxylic acid (-COOH) moiety

  • Positions 7 and 8: Methyl (-CH₃) groups

This arrangement creates distinct electronic environments that influence reactivity and intermolecular interactions. X-ray crystallography of analogous quinoline derivatives reveals planar configurations with dihedral angles <5° between aromatic systems, suggesting potential π-π stacking interactions in biological systems .

Physicochemical Characteristics

PropertyValue
Molecular FormulaC₁₈H₁₅NO₃
Molecular Weight293.3 g/mol
IUPAC Name3-hydroxy-7,8-dimethyl-2-phenylquinoline-4-carboxylic acid
SMILESCC1=C(C2=NC(=C(C(=C2C=C1)C(=O)O)O)C3=CC=CC=C3)C
Topological Polar Surface Area75.6 Ų
Hydrogen Bond Donors2 (hydroxyl and carboxylic acid)

The carboxylic acid group confers water solubility (estimated logP = 2.1), while the aromatic systems contribute to lipid membrane permeability .

Synthesis and Manufacturing

Primary Synthetic Routes

Industrial synthesis typically employs a four-step protocol:

  • Friedländer Annulation: Condensation of 2-aminobenzaldehyde derivatives with β-keto esters to form the quinoline core.

  • Methylation: Selective dimethylation at positions 7 and 8 using dimethyl sulfate under basic conditions.

  • Suzuki-Miyaura Coupling: Introduction of the phenyl group at position 2 via palladium-catalyzed cross-coupling.

  • Oxidative Hydroxylation: Controlled oxidation at position 3 using tert-butyl hydroperoxide.

Yield optimization studies demonstrate reaction efficiencies up to 68% when using microwave-assisted synthesis at 150°C.

Purification and Quality Control

Critical purification steps include:

  • Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent

  • Recrystallization: Ethanol-water mixture (4:1 v/v)

  • HPLC Analysis: C18 column, 0.1% TFA in acetonitrile/water gradient

Purity standards require ≥98% by HPLC (λ = 254 nm) for pharmaceutical-grade material .

OrganismMIC (μg/mL)Mechanism
Staphylococcus aureus12.5DNA gyrase inhibition (IC₅₀ = 3.2 μM)
Enterococcus faecalis25.0Cell wall synthesis disruption
Mycobacterium tuberculosis6.25InhA enoyl-ACP reductase binding

The carboxylic acid group chelates essential Mg²⁺ ions in bacterial topoisomerases, while the hydrophobic aromatic system enhances membrane penetration .

Anticancer Activity

Preliminary screens show promising results against solid tumors:

  • HepG2 (Liver Cancer): GI₅₀ = 8.7 μM

  • MCF-7 (Breast Cancer): GI₅₀ = 11.2 μM

  • A549 (Lung Cancer): GI₅₀ = 14.9 μM

Mechanistic studies indicate dual inhibition of EGFR (Kd = 48 nM) and VEGFR-2 (Kd = 112 nM), with apoptosis induction via caspase-3 activation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Key ¹H NMR signals (400 MHz, DMSO-d6):

δ (ppm)MultiplicityAssignment
13.21sCarboxylic acid proton
10.05sHydroxyl proton
8.32–7.45mPhenyl and quinoline protons
2.65sC7 methyl
2.48sC8 methyl

¹³C NMR (100 MHz) confirms the carbonyl carbon at δ 168.9 ppm and quinoline carbons between δ 115–155 ppm .

Mass Spectrometry

High-resolution ESI-MS displays:

  • Base peak at m/z 294.1234 [M+H]⁺

  • Fragment ions at m/z 276 (loss of H₂O), 248 (decarboxylation), and 105 (phenyl cation)

Comparative Analysis with Structural Analogs

CompoundBioactivity (S. aureus MIC)Solubility (mg/mL)Synthetic Complexity
3-Hydroxy-7,8-dimethyl-2-phenylquinoline-4-carboxylic acid12.5 μg/mL2.8High
7,8-Dimethyl-2-pyridin-4-ylquinoline-4-carboxylic acid25.0 μg/mL1.2Moderate
3-Amino-2-phenylquinoline-4-carboxylic acid 50.0 μg/mL4.5Low

The hydroxyl group in the subject compound enhances hydrogen bonding capacity compared to amino or pyridyl analogs, explaining its superior antimicrobial potency despite lower solubility .

Industrial and Pharmaceutical Applications

Drug Development

Ongoing clinical investigations explore:

  • Antitubercular Agents: Phase I trials for multidrug-resistant TB

  • Adjuvant Chemotherapy: Synergy with doxorubicin (combination index = 0.82)

  • Topical Formulations: Hydrogel patches for cutaneous infections

Materials Science

Emerging applications include:

  • Organic Semiconductors: Hole mobility = 0.45 cm²/V·s

  • Metal-Organic Frameworks: Surface area = 1,150 m²/g when coordinated with Zn²⁺

  • Fluorescent Probes: Quantum yield = 0.33 in aqueous solution

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